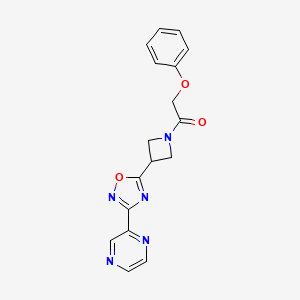![molecular formula C58H72N2O2S6 B2891507 2,5-Di-(2-ethylhexyl)-3,6-bis-(5''-N-hexyl-[2,2',5',2'']cterthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione CAS No. 1093468-95-1](/img/structure/B2891507.png)
2,5-Di-(2-ethylhexyl)-3,6-bis-(5''-N-hexyl-[2,2',5',2'']cterthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Di-(2-ethylhexyl)-3,6-bis-(5''-N-hexyl-[2,2',5',2'']cterthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione is a useful research compound. Its molecular formula is C58H72N2O2S6 and its molecular weight is 1021.59. The purity is usually 95%.
BenchChem offers high-quality 2,5-Di-(2-ethylhexyl)-3,6-bis-(5''-N-hexyl-[2,2',5',2'']cterthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Di-(2-ethylhexyl)-3,6-bis-(5''-N-hexyl-[2,2',5',2'']cterthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photovoltaic Applications
Electron Transport Layer in Polymer Solar Cells : A related compound, used as an electron transport layer, demonstrated high conductivity and electron mobility, significantly enhancing the power conversion efficiency of inverted polymer solar cells (Hu et al., 2015).
Near-Infrared Absorption Polymers : Novel copolymers based on this diketopyrrolopyrrole (DPP) derivative exhibited broad and strong absorption in the visible and near-infrared regions, which is beneficial for photovoltaic applications (Deng & Gu, 2013).
Narrow-Bandgap Polymer for Solar Cells : A study reported the application of a narrow bandgap polymer, closely related to this compound, in photovoltaic cells, showing significant power conversion efficiencies (Wienk et al., 2008).
Electronic and Electrochromic Applications
Electrochromic Properties : Certain conjugated polymers derived from a similar DPP structure demonstrated promising characteristics for electrochromic applications, including high optical contrast and coloration efficiency (Shi et al., 2016).
Field-Effect Transistors and Photothermal Conversion : DPP-based polymers showed strong absorption in the near-infrared region and were successfully applied in field-effect transistors and for photothermal conversion (Du et al., 2019).
Material Synthesis and Characterization
Synthesis of Donor-Acceptor Semiconducting Polymers : Research on donor-acceptor conjugated polymers containing DPP units has led to the development of materials with potential applications in organic solar cells (Mai et al., 2020).
Metallo-Supramolecular Polymers : The synthesis of metallo-supramolecular polymers using DPP derivatives has been explored, showing unique optical properties with potential applications in various electronic devices (Chen et al., 2014).
Propiedades
IUPAC Name |
2,5-bis(2-ethylhexyl)-1,4-bis[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]pyrrolo[3,4-c]pyrrole-3,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H72N2O2S6/c1-7-13-17-19-23-41-25-27-43(63-41)45-29-31-47(65-45)49-33-35-51(67-49)55-53-54(58(62)59(55)37-39(11-5)21-15-9-3)56(60(57(53)61)38-40(12-6)22-16-10-4)52-36-34-50(68-52)48-32-30-46(66-48)44-28-26-42(64-44)24-20-18-14-8-2/h25-36,39-40H,7-24,37-38H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHOKMYMUKAXAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)C4=C5C(=C(N(C5=O)CC(CC)CCCC)C6=CC=C(S6)C7=CC=C(S7)C8=CC=C(S8)CCCCCC)C(=O)N4CC(CC)CCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H72N2O2S6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1021.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

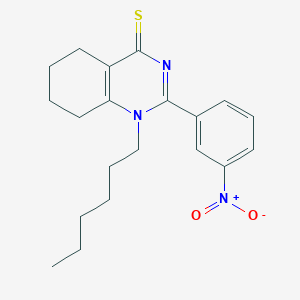
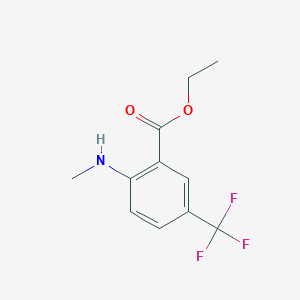
![3-Amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid hydrochloride](/img/structure/B2891429.png)
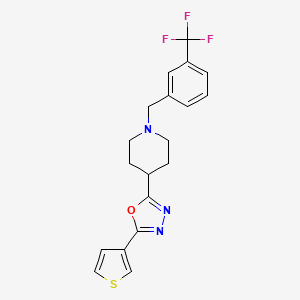
![3-Phenethyl-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2891432.png)
![3-(4-chlorophenyl)-9-(3-methoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2891433.png)

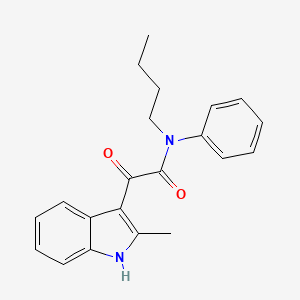
![4-(Benzyloxy)-3-[(furan-2-ylmethyl)amino]-4-oxobutanoic acid (non-preferred name)](/img/structure/B2891439.png)
![[2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

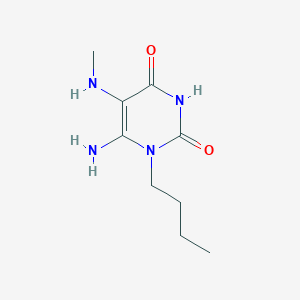
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2891444.png)
